1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea
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Overview
Description
1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea typically involves multiple steps. One common method starts with the preparation of the benzoxazole core. This can be achieved through the cyclization of 2-aminophenol with aldehydes or ketones under acidic conditions . The resulting benzoxazole intermediate is then subjected to further functionalization.
This can be done through electrophilic aromatic substitution reactions using appropriate reagents and catalysts . The final step is the formation of the thiourea moiety, which can be achieved by reacting the benzoxazole derivative with isothiocyanates under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The chloro and fluorobenzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmission . Additionally, it may interact with DNA and proteins, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide: Another benzoxazole derivative with similar biological activities.
Benzoxazole derivatives: A broad class of compounds with diverse pharmacological properties.
Uniqueness
1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, methyl, and fluorobenzoyl groups enhances its reactivity and potential for various applications .
Properties
IUPAC Name |
N-[[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2S/c1-12-6-9-19-18(10-12)25-21(29-19)13-7-8-15(23)17(11-13)26-22(30)27-20(28)14-4-2-3-5-16(14)24/h2-11H,1H3,(H2,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLPPDJOSIOKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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